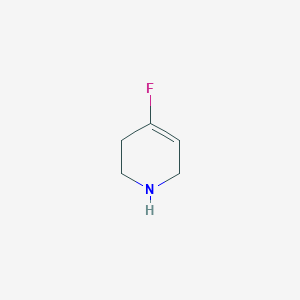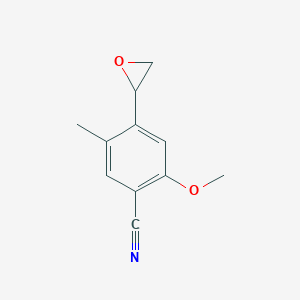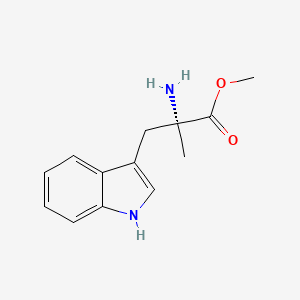
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a cyclohexane ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release active metabolites, which then exert their effects through various biochemical pathways. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
- Ethyl 1-(2-oxoethyl)cyclohexanecarboxylate
- Methyl 1-(2-oxoethyl)cyclohexanecarboxylate
- Propyl 1-(2-oxoethyl)cyclohexanecarboxylate
Comparison: benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to its ethyl, methyl, and propyl analogs. The benzyl group also allows for further functionalization through substitution reactions, providing additional versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C16H20O3 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c17-12-11-16(9-5-2-6-10-16)15(18)19-13-14-7-3-1-4-8-14/h1,3-4,7-8,12H,2,5-6,9-11,13H2 |
Clé InChI |
LXZHKXRYMAOQLY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC=O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-chloroethyl)phenyl]-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8616650.png)







![[1H-inden-3-yl]methylamine](/img/structure/B8616704.png)




